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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)propan-2-amine

CAS No.: 99980-40-2

Cat. No.: B1384891

Get Quote

Executive Technical Summary
2-(Pyridin-3-yl)propan-2-amine (hereafter 3-Py-iPr-NH2) is a minimal pharmacophore

featuring a pyridine ring (hydrogen bond acceptor) and a gem-dimethyl amine tail (hydrophobic

bulk + cationic center).

Primary Utility: Hinge-binding fragment for MAP4K1 (Hematopoietic Progenitor Kinase 1)

and allosteric modulator core for CCR9.

Mechanism: The pyridine nitrogen typically targets the ATP-binding hinge region (e.g.,

Met169 in MAP4K1), while the isopropyl-amine moiety exploits the hydrophobic pocket and

solvent-exposed acidic residues (e.g., Asp/Glu).

Benchmarking Context: As a fragment, 3-Py-iPr-NH2 is evaluated on Ligand Efficiency (LE)

and Lipophilic Efficiency (LipE) rather than raw potency (IC50), serving as a baseline for

"Fragment-to-Lead" optimization.

Mechanism of Action & Signaling Pathway
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The following diagram illustrates the role of MAP4K1 in T-cell suppression and how the 3-Py-

iPr-NH2 scaffold intervenes at the molecular level to restore immune function.
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Figure 1:MAP4K1 Negative Feedback Loop. The 3-Py-iPr-NH2 scaffold targets the kinase

domain of MAP4K1, preventing SLP-76 phosphorylation and blocking the "immune brake,"

thereby enhancing T-cell activity.

Comparative Benchmarking Data
This section compares the 3-Py-iPr-NH2 fragment against fully elaborated "Known Inhibitors"

(Positive Controls). Note the shift from raw potency (IC50) to efficiency metrics (LE).

Table 1: Physicochemical & Potency Profile
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Feature
3-Py-iPr-NH2

(Fragment)
GNE-1858

(Standard)
Vercirnon

(Competitor)

Role
Fragment / Building

Block

Optimized MAP4K1

Inhibitor
CCR9 Antagonist

MW (Da) 136.19 435.5 446.5

cLogP 0.8 3.2 4.1

Target
MAP4K1 (Hinge) /

CCR9

MAP4K1 (ATP

Pocket)
CCR9 (Allosteric)

IC50 (Potency) ~50 - 200 µM (Est.) 1.9 nM 4.5 nM

Ligand Efficiency (LE) 0.45 - 0.55 (High) 0.32 0.28

Binding Mode Monodentate H-Bond
Multidentate +

Hydrophobic
Allosteric Lock

Metabolic Stability Low (Oxidation prone) High (Optimized) High

Analyst Insight: While 3-Py-iPr-NH2 lacks nanomolar potency, its Ligand Efficiency (LE > 0.45)

is superior to the final drugs. This indicates that the pyridine-isopropylamine core contributes

disproportionately to the binding energy per heavy atom, validating it as an ideal starting point

for FBDD (Fragment-Based Drug Discovery).

Experimental Protocols
To validate the activity of 3-Py-iPr-NH2 or its derivatives, researchers must employ high-

sensitivity assays capable of detecting weak fragment binding.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment
Screening

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384891?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use this protocol to detect the low-affinity binding of the 3-Py-iPr-NH2 fragment.

Sensor Chip Preparation: Immobilize biotinylated MAP4K1 kinase domain onto a

Streptavidin (SA) sensor chip to a density of ~2000 RU.

Buffer System: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO.

Injection: Inject 3-Py-iPr-NH2 in a concentration series (e.g., 500 µM down to 15 µM) at a

flow rate of 30 µL/min.

Reference Subtraction: Subtract the signal from a blank flow cell (biotin-only).

Analysis: Fit steady-state affinity data (

) to a 1:1 binding model to determine

.

Success Criteria: Fast-on/fast-off kinetics (square-wave sensorgram) typical of fragments.

Protocol B: ADP-Glo™ Kinase Assay (Functional Benchmarking)
Use this protocol to compare optimized derivatives against GNE-1858.

Reaction Mix: Combine 2 ng/µL MAP4K1 enzyme, 50 µM ATP, and 0.2 µg/µL Myelin Basic

Protein (MBP) substrate.

Compound Treatment: Add 3-Py-iPr-NH2 (or derivative) in 384-well plates (10-point dose

response).

Incubation: Incubate at 25°C for 60 minutes.

Detection: Add ADP-Glo™ Reagent (stops reaction, depletes ATP) followed by Kinase

Detection Reagent (converts ADP to ATP -> Luciferase).

Readout: Measure luminescence on a plate reader (e.g., EnVision).

Calculation: Normalize to DMSO control (0% inhibition) and Staurosporine (100% inhibition)

to calculate IC50.
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Synthesis & Structural Utility
The 3-Py-iPr-NH2 unit is synthetically versatile.[1] The primary amine serves as a nucleophile

for coupling with:

Chloropyrimidines: To form bi-heteroaryl kinase inhibitors (e.g., Sotorasib-like tails or

Palbociclib analogs).

Isocyanates: To form urea-linked antagonists (common in CCR9 chemistry).

Diagram: Structural Evolution from Fragment to Drug
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Figure 2:Synthetic Trajectory. The fragment is elaborated via the primary amine to access high-

potency chemical space.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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